molecular formula C22H44O2 B12677765 1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane CAS No. 94291-87-9

1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane

Katalognummer: B12677765
CAS-Nummer: 94291-87-9
Molekulargewicht: 340.6 g/mol
InChI-Schlüssel: IRJKWMJAESWGCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane is a chemical compound with the molecular formula C22H44O2 and a molecular weight of 340.6 g/mol. This compound is known for its unique structure, which includes a methoxy group and a dimethyloctenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane typically involves the reaction of 3,7-dimethyloct-6-en-1-ol with methoxyundecane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ether bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted ethers or amines.

Wissenschaftliche Forschungsanwendungen

1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

  • 3,7-Dimethyloct-6-en-1-yl acrylate
  • (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
  • 3,7-Dimethyloct-6-en-1-yl phenethyl carbonate

Comparison: 1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where others may not be as effective .

Eigenschaften

CAS-Nummer

94291-87-9

Molekularformel

C22H44O2

Molekulargewicht

340.6 g/mol

IUPAC-Name

1-(3,7-dimethyloct-6-enoxy)-1-methoxyundecane

InChI

InChI=1S/C22H44O2/c1-6-7-8-9-10-11-12-13-17-22(23-5)24-19-18-21(4)16-14-15-20(2)3/h15,21-22H,6-14,16-19H2,1-5H3

InChI-Schlüssel

IRJKWMJAESWGCA-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC(OC)OCCC(C)CCC=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.